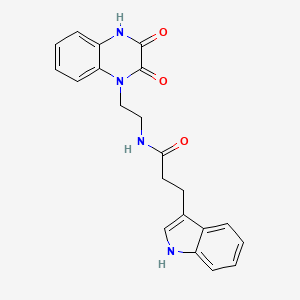![molecular formula C21H21N3O4 B14936356 Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B14936356.png)
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazinone moiety, which is known for its biological activity, and a benzoate ester, which can influence its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 3-methyl-4-oxo-3,4-dihydrophthalazine with an appropriate acyl chloride, followed by esterification with isopropanol. The reaction conditions often require the use of a base, such as pyridine, to facilitate the acylation step, and an acid catalyst, such as sulfuric acid, for the esterification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学的研究の応用
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has potential applications in the study of enzyme inhibition and protein-ligand interactions. The phthalazinone moiety is known to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
作用機序
The mechanism of action of Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The phthalazinone moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The benzoate ester can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
類似化合物との比較
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone structures, such as 3-methyl-4-oxo-3,4-dihydrophthalazine, share some biological activities but may differ in their solubility and reactivity.
Benzoate Esters: Other benzoate esters, such as methyl 4-aminobenzoate, have different ester groups but can exhibit similar solubility properties.
Uniqueness
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate is unique due to the combination of the phthalazinone and benzoate moieties. This combination allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for research and development.
特性
分子式 |
C21H21N3O4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
propan-2-yl 4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)28-21(27)14-8-10-15(11-9-14)22-19(25)12-18-16-6-4-5-7-17(16)20(26)24(3)23-18/h4-11,13H,12H2,1-3H3,(H,22,25) |
InChIキー |
HWSMRDFMTIRQJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14936290.png)
![5-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14936294.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936336.png)

![2-[acetyl(cyclopentyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14936350.png)
![N-(3-hydroxyphenyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14936357.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B14936363.png)
![4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzamide](/img/structure/B14936364.png)

